molecular formula C15H16N6S3 B11959862 2,2'-Carbonothioylbis(N-phenylhydrazine-1-carbothioamide) CAS No. 5319-78-8

2,2'-Carbonothioylbis(N-phenylhydrazine-1-carbothioamide)

Cat. No.: B11959862
CAS No.: 5319-78-8
M. Wt: 376.5 g/mol
InChI Key: HPOACVFJDLMVFC-UHFFFAOYSA-N
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Description

1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA is a unique organosulfur compound with the molecular formula C15H16N6S3 and a molecular weight of 376.527 g/mol This compound is known for its distinctive structure, which includes three thiourea groups and two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA typically involves the reaction of diphenylamine with carbon disulfide (CS2) and ammonia (NH3) under controlled conditions. The reaction proceeds through the formation of intermediate thiourea derivatives, which then undergo further reactions to yield the final product .

Industrial Production Methods

While specific industrial production methods for 1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA are not well-documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA involves its ability to form hydrogen bonds and interact with various molecular targets. The thiourea groups can donate hydrogen bonds to electrophiles, activating them for further reactions. This property makes the compound an effective catalyst in certain organic transformations .

Comparison with Similar Compounds

Properties

CAS No.

5319-78-8

Molecular Formula

C15H16N6S3

Molecular Weight

376.5 g/mol

IUPAC Name

1,3-bis(phenylcarbamothioylamino)thiourea

InChI

InChI=1S/C15H16N6S3/c22-13(16-11-7-3-1-4-8-11)18-20-15(24)21-19-14(23)17-12-9-5-2-6-10-12/h1-10H,(H2,16,18,22)(H2,17,19,23)(H2,20,21,24)

InChI Key

HPOACVFJDLMVFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=S)NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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